2-anilinoethyl 2-methylprop-2-enoate
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Overview
Description
2-anilinoethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H15NO2 . It is a derivative of methacrylic acid, where the ester group is bonded to a 2-anilinoethyl group. This compound is used in various chemical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-anilinoethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 2-anilinoethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include heating the reactants under reflux to achieve the desired ester product.
Industrial Production Methods
Industrial production of methacrylic acid esters, including methacrylic acid, 2-anilinoethyl ester, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified . Catalytic processes using petrochemical feedstocks like ethylene, propylene, and isobutylene are also employed .
Chemical Reactions Analysis
Types of Reactions
2-anilinoethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-anilinoethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis for creating functional polymers.
Biology: Employed in the development of biomaterials for regenerative medicine.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of methacrylic acid, 2-anilinoethyl ester involves its interaction with biological molecules and pathways. In regenerative medicine, it promotes tissue regeneration by polarizing macrophages to a pro-regenerative state and generating insulin growth factor 1 (IGF-1) . This compound’s ester group can also undergo hydrolysis to release methacrylic acid, which further participates in biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate (MMA): A widely used ester of methacrylic acid in the production of acrylic plastics.
Ethyl methacrylate: Another ester used in similar applications as MMA.
Butyl methacrylate: Utilized in coatings and adhesives.
Uniqueness
2-anilinoethyl 2-methylprop-2-enoate is unique due to its anilinoethyl group, which imparts specific reactivity and properties not found in other methacrylic acid esters. This makes it particularly valuable in applications requiring specific interactions with biological molecules .
Properties
CAS No. |
19288-59-6 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-anilinoethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-10(2)12(14)15-9-8-13-11-6-4-3-5-7-11/h3-7,13H,1,8-9H2,2H3 |
InChI Key |
UGCSBAYAYZNGRD-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCNC1=CC=CC=C1 |
Canonical SMILES |
CC(=C)C(=O)OCCNC1=CC=CC=C1 |
19288-59-6 | |
Synonyms |
Methacrylic acid 2-anilinoethyl ester |
Origin of Product |
United States |
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